molecular formula C10H11NO2S B2711815 2-Amino-1-(5-thiophen-2-ylfuran-2-yl)ethanol CAS No. 2380086-91-7

2-Amino-1-(5-thiophen-2-ylfuran-2-yl)ethanol

Cat. No. B2711815
CAS RN: 2380086-91-7
M. Wt: 209.26
InChI Key: ILCGALNDAPBEGL-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains functional groups such as amino (-NH2), thiophene, and furan. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Furan is a five-membered ring with four carbon atoms and an oxygen atom . The presence of these functional groups could potentially give this compound interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and furan rings would likely make this compound aromatic, contributing to its stability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amino, thiophene, and furan groups. The amino group could potentially participate in acid-base reactions, while the thiophene and furan rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino group could make this compound soluble in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and possible biological activity .

properties

IUPAC Name

2-amino-1-(5-thiophen-2-ylfuran-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c11-6-7(12)8-3-4-9(13-8)10-2-1-5-14-10/h1-5,7,12H,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCGALNDAPBEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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